Toremifene-d6 Citrate is a deuterated derivative of Toremifene Citrate, primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Toremifene. This compound is classified as a selective estrogen receptor modulator, exhibiting both agonistic and antagonistic properties depending on the tissue type.
Toremifene-d6 Citrate is synthesized from Toremifene Citrate through a process known as deuteration, which incorporates deuterium atoms into the molecular structure. This compound is produced in specialized laboratories and is utilized in various research settings to enhance the understanding of Toremifene's biological effects.
The synthesis of Toremifene-d6 Citrate involves several key steps:
The industrial production methods mirror laboratory techniques but are optimized for larger scale production, focusing on high yield and purity. Rigorous quality control measures are implemented throughout the synthesis process to ensure isotopic purity and structural integrity of the final product.
Toremifene-d6 Citrate has a complex molecular structure characterized by multiple aromatic rings and functional groups. The presence of deuterium atoms distinguishes it from its non-deuterated counterpart.
Toremifene-d6 Citrate can undergo various chemical reactions:
The outcomes of these reactions depend on specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives while reduction may result in deuterated analogs with altered pharmacokinetic properties.
Toremifene-d6 Citrate functions primarily by binding to estrogen receptors in various tissues:
The molecular targets include estrogen receptor alpha and beta, influencing pathways related to estrogen signaling and gene expression.
These properties are critical for understanding how Toremifene-d6 Citrate behaves under various experimental conditions.
Toremifene-d6 Citrate has significant applications across multiple scientific fields:
Toremifene-d6 citrate is a deuterated analog of the selective estrogen receptor modulator (SERM) toremifene citrate. Its molecular structure features six deuterium atoms (²H or D) replacing all hydrogen atoms at the two N-methyl groups of the dimethylaminoethyl side chain. The base structure consists of a triphenylethylene core with a 4-chloro substituent on one phenyl ring and an O-alkyl chain terminating in the deuterated amine group. The citrate moiety (C₆H₈O₇) forms a salt with the tertiary amine, enhancing water solubility. The deuteration occurs specifically at the -N(CH₃)₂ group, resulting in -N(CD₃)₂, confirmed by its molecular formula C₂₆D₆H₂₂ClNO·C₆H₈O₇ and a molecular weight of 604.12 g/mol [3] [4] [7]. This isotopic labeling preserves the stereochemistry and electronic properties of the parent compound while altering vibrational frequencies and bond dissociation energies.
The IUPAC systematic name for the deuterated base molecule is:2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine 2-hydroxypropane-1,2,3-tricarboxylate [4] [7] [10]. Key nomenclature components include:
Toremifene-d6 citrate shares similar bulk properties with its non-deuterated counterpart but exhibits nuanced differences due to isotopic effects:
Table 1: Physicochemical Properties of Toremifene-d6 Citrate
Property | Toremifene-d6 Citrate | Test Method/Notes |
---|---|---|
Molecular Weight | 604.12 g/mol | Calculated from C₃₂H₃₀D₆ClNO₈ [4] |
Solubility | >10 mg/mL in DMSO | Experimental (MedChemExpress) [3] |
Storage Stability | Room temperature (continental US); controlled conditions per Certificate of Analysis | Sensitive to humidity and oxidation [4] |
Partition Coefficient (logP) | Estimated ~5.6–6.3 | Based on non-deuterated analog [8] [10] |
Deuteration minimally impacts aqueous solubility but may enhance metabolic stability in vivo due to the kinetic isotope effect (KIE), where C-D bonds exhibit slower cleavage rates compared to C-H bonds. The compound is supplied as a solid with recommended storage under inert conditions to prevent isotopic exchange or degradation [4].
Critical differences between deuterated and non-deuterated forms include:
Table 2: Isotopic Comparison of Toremifene Citrate Variants
Characteristic | Toremifene-d6 Citrate | Toremifene Citrate |
---|---|---|
Molecular Formula | C₃₂H₃₀D₆ClNO₈ | C₃₂H₃₆ClNO₈ |
Exact Mass | 604.251 g/mol (theoretical) | 598.212 g/mol (observed) [8] |
Deuteration Sites | N(CH₃)₂ → N(CD₃)₂ | None |
Primary Use Case | Isotopic tracer; metabolite studies | Therapeutic agent |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: